2-Norbornanamine, N,N,2,3-tetramethyl-
Description
2-Norbornanamine, N,N,2,3-tetramethyl- (CAS: 107538-05-6; synonyms: N,2,3,3-Tetramethyl-2-norbornanamine, C11H21N) is a bicyclic amine derivative based on the norbornane (bicyclo[2.2.1]heptane) scaffold. Its structure features methyl substituents at the 2- and 3-positions of the norbornane ring, along with two N-methyl groups, resulting in a highly substituted, sterically hindered amine .
Properties
CAS No. |
63907-04-0 |
|---|---|
Molecular Formula |
C11H21N |
Molecular Weight |
167.29 g/mol |
IUPAC Name |
N,N,2,3-tetramethylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C11H21N/c1-8-9-5-6-10(7-9)11(8,2)12(3)4/h8-10H,5-7H2,1-4H3 |
InChI Key |
FDIWARBGJVIFJY-UHFFFAOYSA-N |
SMILES |
CC1C2CCC(C2)C1(C)N(C)C |
Canonical SMILES |
CC1C2CCC(C2)C1(C)N(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-Norbornanamine, N,N,2,3-tetramethyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their distinguishing features:
Physicochemical Properties
- Solubility: N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide exhibits lipophilicity due to its long alkyl chain, making it suitable for hydrophobic applications, whereas the polar dicarboxyimide derivatives (e.g., N-(benzyl)- analogues) show higher solubility in polar solvents .
- Thermal Stability: The rigid norbornane backbone enhances thermal stability across all derivatives, a property exploited in high-performance polymers .
Research Findings and Contrasts
- Reactivity: The unsaturated 5-norbornene-2-methylamine undergoes rapid Diels-Alder reactions, unlike the saturated tetramethyl derivative, which is more inert .
- Safety Profiles: While 5-norbornene-2-methylamine requires stringent respiratory and dermal protection due to volatility and reactivity , safety data for the tetramethyl analogue remains undocumented.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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